molecular formula C6H14N2O B1372979 3-Methoxypiperidin-1-amine CAS No. 887591-22-2

3-Methoxypiperidin-1-amine

Cat. No.: B1372979
CAS No.: 887591-22-2
M. Wt: 130.19 g/mol
InChI Key: JPRZNBBLIHJKQT-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypiperidin-1-amine typically involves the reaction of piperidine with methanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where piperidine is reacted with methanol under basic conditions to introduce the methoxy group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypiperidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxypiperidin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Methoxypiperidin-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methoxypiperidin-1-amine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and other fields .

Properties

IUPAC Name

3-methoxypiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-3-2-4-8(7)5-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRZNBBLIHJKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677456
Record name 3-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-22-2
Record name 3-Methoxypiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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